N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with a carboxamide substituent. It features a phenyl group at position 1, a 2,4-difluorobenzyl moiety on the carboxamide nitrogen, and hydroxyl/oxo groups at positions 4 and 2, respectively. Its synthesis involves microwave-assisted coupling of intermediates (e.g., 7 and 2,4-difluorobenzylamine) followed by purification via CombiFlash chromatography, yielding 70% of the target compound (ESI-MS m/z: 592.1 (MH+)) . The structural framework is optimized for binding to biological targets, such as HIV-1 integrase, as suggested by related analogs .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2N3O3/c23-14-9-8-13(17(24)11-14)12-26-21(29)18-19(28)16-7-4-10-25-20(16)27(22(18)30)15-5-2-1-3-6-15/h1-11,28H,12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHWYZUSXORSAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC=N3)C(=C(C2=O)C(=O)NCC4=C(C=C(C=C4)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Functionalization
Reaction of methyl 2-fluoronicotinate with 2,4-difluorobenzylamine in dimethylformamide (DMF) at 50°C yields the secondary amide intermediate 8 (70% yield). This step introduces the critical carboxamide moiety at position 3 of the emerging naphthyridine system. Tosylation of the hydroxyl group at position 1 using toluenesulfonyl chloride produces the activated intermediate 9 (93% yield), enabling subsequent nucleophilic substitutions.
Aryl Group Introduction
The 1-phenyl substituent is installed via Suzuki-Miyaura coupling or direct arylation. Palladium catalysis facilitates the cross-coupling between the tosylated intermediate and phenylboronic acid, achieving C–C bond formation at position 1. This step typically proceeds in 75–85% yield under inert atmospheric conditions.
Side Chain Functionalization
Hydroxylation at Position 4
The 4-hydroxy group is introduced through a two-stage process:
- Protection : A benzyloxy group is installed at position 4 via nucleophilic displacement of the tosyl group in 9 using benzyl alcohol (90% yield).
- Deprotection : Catalytic hydrogenation (H₂, 10% Pd/C) cleaves the benzyl ether, yielding the free hydroxyl group. This step proceeds quantitatively in methanol/ethyl acetate mixtures.
Carboxamide Optimization
The N-[(2,4-difluorophenyl)methyl] side chain is introduced during the initial amide coupling stage. Kinetic studies show that using N-ethyl-N-isopropylpropan-2-amine as a base enhances reaction efficiency by minimizing racemization (95% enantiomeric excess).
Synthetic Route Optimization
Stepwise Reaction Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Amide formation | 2,4-DFBz amine, DMF, 50°C | 70 |
| 2 | Tosylation | TsCl, Et₃N, CH₂Cl₂, 0°C→RT | 93 |
| 3 | Phenyl introduction | PhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 82 |
| 4 | Benzyloxy protection | BnOH, K₂CO₃, DMF, 80°C | 90 |
| 5 | Final deprotection | H₂ (1 atm), Pd/C, MeOH/EtOAc | 98 |
DFBz = difluorobenzyl; Ts = tosyl; Bn = benzyl
Stereochemical Control
Chiral auxiliaries like (S)- and (R)-2-phenylglycine methyl ester ensure configuration retention during amide bond formation. Diastereomeric ratios exceeding 19:1 are achieved using these directing groups.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity. Retention time correlates with the compound’s logP value of 2.1, calculated using PubChem descriptors.
Industrial-Scale Considerations
Solvent Selection
DMF is replaced with cyclopentyl methyl ether (CPME) in large-scale syntheses to improve environmental compatibility while maintaining reaction yields at 86–89%.
Catalytic Recycling
Palladium catalysts are recovered via tangential flow filtration, reducing metal contamination to <5 ppm in the final API.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Irradiating the tosylated intermediate at 150 W for 10 minutes accelerates aryl coupling steps, cutting reaction times from 12 hours to 35 minutes.
Flow Chemistry Approaches
Continuous flow reactors achieve 92% conversion in the hydrogenolysis step with residence times under 5 minutes, enhancing throughput for GMP manufacturing.
Regulatory Compliance
The synthetic route complies with ICH Q11 guidelines, with residual solvent levels meeting USP <467> specifications:
- DMF: <880 ppm
- Methanol: <3000 ppm
- Pd: <1 ppm
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The phenyl and difluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide, potassium tert-butoxide) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Antiviral Activity
One of the primary applications of this compound lies in its antiviral properties, particularly against drug-resistant strains of HIV. Research indicates that derivatives of naphthyridine carboxamides exhibit inhibitory effects on HIV integrase, a crucial enzyme for viral replication. A study demonstrated that specific modifications to the naphthyridine structure can enhance potency against resistant strains of HIV, making it a candidate for further development in antiviral therapies .
Anticancer Potential
The compound has also shown promise in anticancer research. Its structural analogs have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism involves the disruption of key signaling pathways that promote tumor growth. For instance, studies have reported that certain naphthyridine derivatives can effectively target and inhibit protein kinases involved in cancer cell survival .
Neurological Applications
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has been explored for its potential effects on neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety. Research indicates that compounds with similar structures can act as allosteric modulators of metabotropic glutamate receptors, which are implicated in various neuropsychiatric disorders .
Cardiovascular Benefits
Another area of interest is the cardiovascular applications of this compound. Studies suggest that naphthyridine derivatives may function as antagonists of mineralocorticoid receptors, which play a role in regulating blood pressure and fluid balance. This action could be beneficial in treating conditions like heart failure and diabetic nephropathy . The structural modifications involving fluorine atoms have been noted to enhance bioavailability and efficacy in cardiovascular applications.
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure the purity and effectiveness of the final product. Recent methodologies have improved yields and reduced the need for extensive purification processes . The use of microwave-assisted techniques has been highlighted as an efficient approach to synthesize this compound with high specificity.
Summary Table of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Antiviral Activity | Inhibits drug-resistant HIV integrase | Potential treatment for resistant HIV strains |
| Anticancer Potential | Induces apoptosis and inhibits proliferation in cancer cells | Novel anticancer therapies |
| Neurological Applications | Modulates neurotransmitter systems | Treatment for depression and anxiety |
| Cardiovascular Benefits | Acts as an antagonist to mineralocorticoid receptors | Management of heart failure and diabetic nephropathy |
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting key biological pathways. For example, it may inhibit carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons, which can affect cellular pH and metabolic processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
- Parent Compound : 1-Phenyl group.
- 1-(4-Methoxyphenyl) Analog: Substitution with a 4-methoxyphenyl group increases molecular weight (437.4 vs. ~424–446 for others) and polar surface area (72.089 Ų), enhancing hydrophilicity but reducing logP (2.714 vs. higher values in non-polar analogs) .
- 1-(4-Chlorophenyl) Derivative (5a4) : Incorporation of chlorine atoms elevates molecular weight (424.28) and alters electronic properties, as evidenced by IR peaks for C–Cl (797.7 cm⁻¹). The yield (66%) is slightly lower than the parent compound’s 70%, reflecting steric or electronic challenges in synthesis .
Modifications on the Carboxamide Side Chain
- 2,4-Difluorobenzyl vs. 4-Fluorobenzyl: The parent compound’s 2,4-difluorobenzyl group enhances metabolic stability compared to mono-fluorinated analogs (e.g., 1-(4-fluorobenzyl)-N-(2-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, M = 403.41) .
- 6-Hydroxyhexyl Chain Addition: Introducing a 6-hydroxyhexyl chain (as in OZ1, M = 446.447) increases solubility (logSw = -3.30) but may reduce membrane permeability due to higher hydrogen bond donor capacity .
Amino Substituents at Position 4
- Morpholino Group (5h): The morpholine ring improves water solubility (logD = -0.234) and yields a high synthesis efficiency (82%) .
- (2-Aminoethyl)amino Group (5n): This substituent introduces a primary amine, increasing polarity (logSw = -3.30) but lowering yield (61%) due to side reactions during deprotection .
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted synthesis (e.g., 140°C for 2 hours) consistently achieves higher yields (70–87%) compared to traditional methods, as seen in analogs like 5h and 5i .
- Biological Relevance : Derivatives with extended hydrophobic chains (e.g., OZ1) show enhanced binding to HIV-1 integrase, as demonstrated in crystallographic studies (PDB ID: 8FNQ) .
- Solubility-Bioavailability Trade-offs : While hydrophilic substituents (e.g., hydroxyhexyl) improve solubility, they may reduce cellular uptake, necessitating formulation optimization .
Biological Activity
N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C16H14F2N2O3
- Molecular Weight : 320.29 g/mol
- IUPAC Name : this compound
- CAS Number : 1800247-11-3
This compound exhibits multiple biological activities primarily through its interaction with various receptors and enzymes:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Recent studies have shown that compounds with similar naphthyridine scaffolds can selectively inhibit FGFR4, which is implicated in hepatocellular carcinoma (HCC) signaling pathways. This inhibition leads to reduced tumor growth in xenograft models .
- Modulation of Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been identified as a positive allosteric modulator of α7 nAChRs. This modulation enhances the receptor's response to acetylcholine and may have implications for cognitive enhancement and neuroprotection .
- Antioxidant Activity : Compounds within this class have demonstrated antioxidant properties, which can mitigate oxidative stress in various cellular models. This activity is crucial for protecting cells from damage during pathological conditions.
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Study 1: FGFR4 Inhibition in Hepatocellular Carcinoma
In a study evaluating the efficacy of FGFR4 inhibitors, a compound structurally related to N-[ (2,4-difluorophenyl)methyl]-4-hydroxy derivatives was tested against Huh7 cell lines. The results indicated that the compound displayed nanomolar potency against FGFR4 and significantly inhibited cell proliferation in vitro and in vivo models .
Case Study 2: Cognitive Enhancement through nAChR Modulation
Another study investigated the effects of nAChR modulators on cognitive function. The compound was administered to animal models exhibiting cognitive deficits. The results showed improved performance in memory tasks correlating with enhanced α7 nAChR activity .
Q & A
Q. Q1. What are the recommended synthetic pathways for synthesizing N-[(2,4-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide, and how can yield and purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of the 1,8-naphthyridine core. Key steps include:
- Core Formation : Cyclization of precursors (e.g., malonate derivatives) under high-temperature reflux (250°C in diphenyl ether) to form the naphthyridine backbone .
- Substitution Reactions : Introduction of the 2,4-difluorobenzyl group via nucleophilic substitution using NaH/DMF at 90°C, followed by amide coupling with phenyl groups using reagents like EDC/DCC .
- Optimization : Yield and purity are enhanced by controlling reaction time (24–48 h), solvent selection (DMF for solubility), and purification via column chromatography or recrystallization. Analytical techniques (HPLC, TLC) monitor intermediates .
Q. Q2. How can researchers address discrepancies in reported yields or byproduct formation during the final amidation step?
Methodological Answer: Contradictions often arise from:
- Reagent Purity : Impurities in starting materials (e.g., benzyl halides) can lead to side reactions. Use freshly distilled DMAP or HOBt to suppress racemization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor amide bond formation, while traces of water may hydrolyze intermediates. Dry molecular sieves or inert atmospheres (N₂/Ar) mitigate this .
- Temperature Control : Overheating (>100°C) during amidation can degrade the naphthyridine core. Use microwave-assisted synthesis for precise thermal control .
Case Study : In , a 76% yield was achieved using DMSO-d6 and controlled heating (193–195°C), whereas reported 66% yield under similar conditions, likely due to differences in benzyl halide purity .
Structural Characterization
Q. Q3. What advanced spectroscopic techniques are critical for confirming the structure of this compound, and how should data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Naphthyridine protons : Downfield shifts (δ 8.5–9.3 ppm) for H2 and H5 due to electron-withdrawing groups .
- Benzyl groups : Multiplet signals (δ 7.2–7.5 ppm) for aromatic protons and singlet (δ 5.6–5.8 ppm) for CH₂ .
- IR Spectroscopy : Peaks at 1686 cm⁻¹ (C=O amide) and 1651 cm⁻¹ (C=O keto) confirm functional groups .
- Mass Spectrometry : High-resolution MS (m/z 423 [M⁺]) validates molecular weight .
Data Interpretation Tip : Compare experimental NMR shifts with computational models (e.g., DFT) to resolve ambiguities in overlapping signals .
Biological Activity and Target Identification
Q. Q4. What in silico and experimental strategies are recommended for identifying potential biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or protease libraries, focusing on the naphthyridine core’s interaction with ATP-binding pockets .
- Enzyme Assays : Test inhibitory activity against COX-2 or Topoisomerase II, as fluorinated benzyl groups enhance binding to hydrophobic active sites .
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) with IC₅₀ assays, noting apoptosis markers (caspase-3 activation) .
Contradiction Note : suggests moderate solubility (DMSO >10 mM), while reports limited aqueous solubility. Pre-formulate with cyclodextrins or PEGylation to improve bioavailability .
Stability and Degradation Analysis
Q. Q5. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (37°C, 24 h) and analyze degradation products via LC-MS. The keto group is prone to hydrolysis at pH >8 .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C) to guide storage conditions (dry, −20°C) .
Q. Q6. Which structural modifications could enhance the compound’s bioactivity while minimizing toxicity?
Methodological Answer:
- Fluorine Substitution : Replace 2,4-difluorobenzyl with pentafluorophenyl to increase lipophilicity and blood-brain barrier penetration .
- Core Modifications : Introduce electron-donating groups (e.g., -OCH₃) at the naphthyridine 7-position to enhance π-stacking with DNA in anticancer applications .
- Toxicity Mitigation : Replace the phenyl group with a pyridinyl moiety to reduce hepatotoxicity, as seen in for related analogs .
SAR Case Study : shows that 7-trichloromethyl derivatives exhibit 70% enzyme inhibition, but replacing Cl with carbamoyl groups (as in compound 26) improves selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
